molecular formula C22H22O5 B2959640 3-(2-ethoxyphenoxy)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one CAS No. 858758-94-8

3-(2-ethoxyphenoxy)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one

Cat. No. B2959640
M. Wt: 366.413
InChI Key: QNUAQCYHKGSWRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(2-ethoxyphenoxy)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one” is a type of organic compound known as a chromenone. Chromenones are a type of oxygen-containing heterocycle and are often found in various natural products .


Molecular Structure Analysis

The molecular structure of this compound would likely show a chromenone core, which consists of a fused six-membered benzene ring and a five-membered lactone ring. It also has ethoxyphenoxy and methylallyloxy substituents attached to the chromenone core .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted based on its structure. For example, this compound likely has moderate polarity due to the presence of the chromenone core and the ethoxyphenoxy and methylallyloxy substituents. This could affect properties such as solubility, boiling point, and melting point .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Antiplatelet Activity : The synthesis of various chromone derivatives, including 2-(diethylamino)-7-ethoxychromone, has been explored for their antiplatelet activities. These compounds were tested for their abilities to inhibit human platelet aggregation, a crucial aspect in the development of treatments for cardiovascular diseases (Mazzei et al., 1990).

  • Antimicrobial Analysis and Enzyme Assay : Novel chromone-pyrimidine coupled derivatives have been synthesized and evaluated for their antimicrobial activity. This research highlights the potential of chromone derivatives in developing new antimicrobial agents, including assessments of their enzyme inhibition capabilities and toxicity studies (Tiwari et al., 2018).

Material Science and Magnetic Properties

  • Lanthanide Complexes for Single-Molecule Magnets : Research into dinuclear lanthanide complexes utilizing chromene derivatives as ligands demonstrates an approach to enhance the magnetic energy barriers in single-molecule magnets (SMMs). This work contributes to the field of molecular magnetism and the development of high-performance magnetic materials (Qin et al., 2017).

Chemical Synthesis and Characterization

  • Thiazolidin-4-ones Based on Chromen-4-yl Acetic Acid : The synthesis of thiazolidin-4-ones derived from chromen-4-yl acetic acid demonstrates the versatility of chromone derivatives in chemical synthesis. These compounds have been explored for their potential antibacterial activity, showcasing the wide range of biological activities associated with chromone derivatives (Čačić et al., 2009).

Antioxidant Properties

  • Investigation of Antioxidant Properties : New derivatives of 4-hydroxycoumarin, a chromen-2-one derivative, have been synthesized and evaluated for their antioxidant activities. This research underscores the potential health benefits and therapeutic applications of chromone derivatives (Stanchev et al., 2009).

properties

IUPAC Name

3-(2-ethoxyphenoxy)-2-methyl-7-(2-methylprop-2-enoxy)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O5/c1-5-24-18-8-6-7-9-19(18)27-22-15(4)26-20-12-16(25-13-14(2)3)10-11-17(20)21(22)23/h6-12H,2,5,13H2,1,3-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUAQCYHKGSWRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OCC(=C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-ethoxyphenoxy)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one

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